Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
It’s known that 3-bromoimidazopyridines are obtained via one-pot tandem cyclization/bromination .
Biochemical Pathways
It’s known that the cyclization to form imidazopyridines is promoted by further bromination .
Result of Action
Compounds with an imidazo[1,2-a]pyridine core have shown anti-bacterial action againstS. pneumoniae .
Action Environment
It’s known that the compound should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves a one-pot tandem cyclization/bromination process. This method uses ethyl acetate as the solvent and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction proceeds without the need for a base, making it a straightforward and efficient synthetic route .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or TBHP are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 8-Bromoimidazo[1,2-a]pyridine-6-carboxylate
- N-(Pyridin-2-yl)amides
Uniqueness
Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZADKSDVGABGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=C2Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679699 |
Source
|
Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215504-30-5 |
Source
|
Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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